molecular formula C21H26ClN3O B562048 Monodesethyl Quinacrine, Dihydrochloride CAS No. 908844-46-2

Monodesethyl Quinacrine, Dihydrochloride

Cat. No.: B562048
CAS No.: 908844-46-2
M. Wt: 371.909
InChI Key: PLRMAPKCAIMEDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Monodesethyl Quinacrine, Dihydrochloride, a metabolite of Quinacrine , primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .

Mode of Action

It is known to inhibitsuccinate oxidation and interfere with electron transport . By binding to nucleoproteins, it suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .

Biochemical Pathways

This compound affects several biochemical pathways. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm, particularly the NF-κB, p53, and AKT pathways .

Pharmacokinetics

The major metabolic pathway of Quinacrine is N-desethylation , which is mainly carried out by CYP3A4/5 . . In MDR1-knockout mice, brain levels of Quinacrine were significantly higher compared to wild-type mice, indicating that P-gp plays a critical role in transporting Quinacrine from the brain .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been found to have potent antiprion activity in vitro . It appears to interfere with the parasite’s metabolism , and fluorescence studies using Giardia suggest that the outer membranes may be involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to traverse the blood-brain barrier in mice is influenced by the presence of P-gp

Biochemical Analysis

Biochemical Properties

Monodesethyl Quinacrine, Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nuclear proteins, where it influences the NF-κB, p53, and AKT pathways . Additionally, this compound inhibits phospholipase A2, which is crucial in the arachidonic acid pathway . These interactions highlight its potential as an anti-cancer agent and its role in modulating inflammatory responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to activate p53 in a diverse set of cell lines, including renal cell carcinomas, non-small cell lung carcinoma, colon and breast carcinomas, prostate adenocarcinomas, and fibrosarcomas . This activation leads to apoptosis and autophagy, impacting cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound inhibits succinate oxidation and interferes with electron transport, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This binding suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase. Furthermore, this compound modulates signaling proteins in the cytoplasm, including the NF-κB, p53, and AKT pathways . These interactions contribute to its therapeutic potential in treating various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it has a stable profile in vitro, with minimal degradation . Long-term effects on cellular function have been observed, including the induction of drug-resistant prions in continuous treatment models . These findings highlight the importance of monitoring the temporal effects of this compound in laboratory settings to understand its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce prion levels in the brain without acute toxicity . At higher doses, it can lead to the formation of drug-resistant prions and other adverse effects . These findings emphasize the need for careful dosage optimization to balance therapeutic efficacy and potential toxicity.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5 . The major metabolic pathway involves N-desethylation, which is crucial for its biotransformation and elimination . Additionally, P-glycoprotein plays a critical role in limiting its brain accumulation by transporting it out of the brain . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. P-glycoprotein is a key transporter that limits its accumulation in the brain by actively transporting it out . This transport mechanism is crucial for maintaining its therapeutic levels in target tissues while preventing potential toxicity. Additionally, this compound interacts with binding proteins that influence its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules. It is known to localize in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA . Additionally, its interaction with nuclear proteins and signaling pathways further directs its localization to specific compartments within the cell . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

The synthesis of Monodesethyl Quinacrine, Dihydrochloride involves the desethylation of Quinacrine. The reaction typically requires specific conditions, including the use of strong acids or bases to facilitate the removal of the ethyl group. Industrial production methods often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Monodesethyl Quinacrine, Dihydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

Monodesethyl Quinacrine, Dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Monodesethyl Quinacrine, Dihydrochloride is unique compared to other similar compounds due to its specific molecular structure and its potent antimalarial properties. Similar compounds include:

    Quinacrine: The parent compound, known for its antimalarial and anti-inflammatory properties.

    Acridine Orange: Used as a cytochemical stain for cell nuclei.

    Acriflavine: Known for its antimicrobial properties.

This compound stands out due to its specific applications in proteomics and its potential in the development of new therapeutic agents.

Properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMAPKCAIMEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662133
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908844-46-2
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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